(4-Fluoropyridin-2-YL)methanamine
Overview
Description
(4-Fluoropyridin-2-YL)methanamine is an organic compound with the molecular formula C6H7FN2 It is a derivative of pyridine, where a fluorine atom is substituted at the 4-position and an amine group is attached to the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoropyridin-2-YL)methanamine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-pyridylmethanamine with a fluorinating agent such as Selectfluor in the presence of a silver carbonate catalyst . This reaction proceeds under mild conditions and yields the desired fluorinated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure high purity and quality for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoropyridin-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(4-Fluoropyridin-2-YL)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Fluoropyridin-2-YL)methanamine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloropyridin-2-YL)methanamine
- (4-Bromopyridin-2-YL)methanamine
- (4-Iodopyridin-2-YL)methanamine
Uniqueness
Compared to its halogenated analogs, (4-Fluoropyridin-2-YL)methanamine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly alter the compound’s chemical behavior, making it more reactive in certain contexts and providing distinct advantages in various applications .
Properties
IUPAC Name |
(4-fluoropyridin-2-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-5-1-2-9-6(3-5)4-8/h1-3H,4,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMPPSVFDPNLTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678479 | |
Record name | 1-(4-Fluoropyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859166-87-3 | |
Record name | 1-(4-Fluoropyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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